N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-benzamido-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-21(17-7-3-1-4-8-17)24-19-13-11-16(12-14-19)20-15-29-23(25-20)26-22(28)18-9-5-2-6-10-18/h1-15H,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBTWCBMJTJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 2-bromo-4’-benzamidothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide involves multi-step coupling reactions, often leveraging carbodiimide-based coupling agents (e.g., DCC) or palladium/copper catalysis. A representative pathway includes:
Key Reaction Parameters:
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
Amide Groups : Participate in hydrolysis (acid/base-mediated), acylations, and nucleophilic substitutions.
-
Thiazole Ring : Susceptible to electrophilic substitution (e.g., bromination) and coordination with transition metals .
-
Aromatic Rings : Undergo halogenation, nitration, or sulfonation under standard aromatic reaction conditions.
Hydrolysis of Amide Bonds:
-
Acidic hydrolysis (6M HCl, 110°C) cleaves benzamide groups, yielding 4-aminophenylthiazole and benzoic acid.
-
Enzymatic hydrolysis (e.g., proteases) shows limited activity due to steric hindrance .
Thiazole Modifications:
-
Bromination : Treatment with Br₂/FeBr₃ introduces bromine at the 5-position of the thiazole ring .
-
Metal Coordination : Forms complexes with Cu(II) or Pd(II), enhancing catalytic activity in cross-couplings .
Catalytic Cross-Coupling Reactions
The thiazole and benzamide motifs enable participation in Suzuki-Miyaura and Ullmann-type couplings:
Suzuki Coupling:
-
Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .
-
Example:
Ullmann Coupling:
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes above 250°C, releasing CO₂ and NH₃ (TGA data).
-
Photoreactivity : UV exposure induces [2+2] cycloaddition in benzophenone analogs, though this is less pronounced in the title compound.
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of benzamide derivatives, including N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide. For instance, compounds structurally similar to this benzamide have shown potent inhibitory effects against cancer cell lines such as HCT116 and DLD-1, with IC50 values indicating strong antiproliferative activity .
- Mechanism of Action : The compound may inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair mechanisms. Inhibition of PARP-1 leads to increased DNA damage in cancer cells, promoting apoptosis and reducing cell viability .
- Case Study : A recent study demonstrated that a derivative of this compound exhibited an IC50 of 0.30 μM against HCT116 cells, indicating its potential as a therapeutic agent in cancer treatment .
-
Aromatase Inhibition
- Aromatase is an enzyme involved in estrogen biosynthesis, making it a target for breast cancer therapies. Compounds related to this compound have been evaluated as aromatase inhibitors, showing promising results in inhibiting estrogen production and thus potentially reducing tumor growth in estrogen-dependent cancers .
- Data Table: Anticancer Activity of Benzamide Derivatives
Compound Target Cell Lines IC50 (μM) Mechanism 13f HCT116 0.30 PARP-1 inhibition 13f DLD-1 2.83 PARP-1 inhibition 6g Various (A-498, MCF-7) 11.35 - 15.77 Aromatase inhibition
Potential Therapeutic Applications
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in cell proliferation and survival.
- Hormonal Therapies : As an aromatase inhibitor for treating hormone-sensitive cancers like breast cancer.
Mechanism of Action
The mechanism of action of N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial research, the compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death . In anticancer research, the compound induces cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(4-(4-Benzamidophenyl)thiazol-2-yl)benzamide belongs to a broader class of N-(thiazol-2-yl)-benzamide derivatives. Below is a comparative analysis of its structural and functional differences with key analogs:
Key Findings
Substituent Position and Activity :
- Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., TTFB with m-fluoro) exhibit stronger ZAC antagonism than para-substituted derivatives (e.g., 4g) . Para-substituted benzamides may sterically hinder binding to ZAC’s transmembrane domain.
- Bulkier Groups : Compounds with bulky substituents (e.g., 4-tert-butyl or 4-acetyl) show reduced activity, suggesting steric constraints in the ZAC binding pocket .
Benzamide Flexibility: Replacement of benzamide with cyclopentanamide in N-[4-(2-pyridyl)thiazol-2-yl]benzamide retains adenosine affinity, indicating tolerance for non-aromatic amide groups in certain targets .
Biological Selectivity :
- N-(thiazol-2-yl)-benzamide derivatives demonstrate high selectivity for ZAC over related receptors (e.g., m5-HT3A), attributed to interactions with ZAC’s transmembrane-intracellular domain (TMD-ICD) .
Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | TTFB (5a) | Compound 4g | Compound 50 |
|---|---|---|---|---|
| Molecular Weight | ~445 g/mol | ~430 g/mol | ~480 g/mol | ~490 g/mol |
| Melting Point | ~150–200°C (estimated) | 177.2°C | 162–164°C | Not reported |
| Solubility (Polar Solvents) | Moderate | Low | Moderate | Low |
| Enzyme Inhibition (IC₅₀) | Not reported | <1 µM | Inactive | Not applicable |
Biological Activity
N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzamide moieties. The structural integrity of synthesized compounds is confirmed using techniques such as NMR and mass spectrometry. For instance, a related study utilized various amine coupling reactions to synthesize benzamide derivatives, showcasing the versatility of thiazole scaffolds in drug design .
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives, including this compound. A notable compound in this category demonstrated significant antiproliferative effects against human colorectal cancer cell lines (HCT116 and DLD-1), with IC50 values of 0.30 μM and 2.83 μM, respectively . This compound also exhibited selectivity for cancer cells over normal cells, indicating its potential as a targeted therapeutic agent.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 13f | HCT116 | 0.30 | High |
| 13f | DLD-1 | 2.83 | High |
| NCM460 | Normal | - | - |
2. Enzyme Inhibition
This compound and its analogues have been investigated for their inhibitory effects on various enzymes, particularly carbonic anhydrases (hCA I and II). Compounds in this class have shown potent inhibition with Ki values ranging from nanomolar to low micromolar concentrations, making them promising candidates for further development in treating conditions related to enzyme dysregulation .
Table 2: Enzyme Inhibition Potency
| Enzyme | Ki Range (nM) |
|---|---|
| hCA I | 4.07 - 29.70 |
| hCA II | 10.68 - 37.16 |
| AChE | 8.91 - 34.02 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- PARP-1 Inhibition : The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP-1), a key player in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can arrest the cell cycle at the G2/M phase, further contributing to its anticancer effects by preventing cell division .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of benzamide derivatives similar to this compound:
- In Vitro Studies : One study demonstrated that a derivative could significantly inhibit colony formation and migration in HCT116 cells while showing minimal toxicity to normal epithelial cells .
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor volume without significant side effects, suggesting good therapeutic profiles for further development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including benzamide-thiazole coupling. Key steps include using 2-amino-4-phenylthiazole intermediates (78% yield) and benzoylation under inert atmospheres (N₂/Ar) with reflux conditions (~110°C) . Purification via recrystallization or chromatography is critical for >95% purity. Reaction temperature and solvent choice (e.g., DMF vs. THF) significantly impact yields, as shown in comparative studies of analogous thiazole-benzamide derivatives .
Q. How is structural characterization of this compound performed to confirm purity and regioselectivity?
- Methodological Answer : Combine ¹H/¹³C-NMR to verify substituent positions (e.g., thiazole C-2 vs. C-4 substitution) and HRMS for molecular weight validation. For example, ¹H-NMR peaks at δ 7.75–7.77 ppm (aromatic protons) and δ 6.78 ppm (NH₂) confirm thiazole-amide linkage . HPLC (≥99% purity) and FT-IR (C=N stretch at ~1599 cm⁻¹) are used for batch consistency .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., aminoacyl-tRNA synthetases for antimicrobial activity ) and cell viability assays (MTT/XTT) using cancer cell lines (IC₅₀ determination). For analogs, IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and antibacterial MICs of 8–32 µg/mL have been reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer : Systematically modify substituents on the benzamide (e.g., electron-withdrawing groups at the para position) and thiazole rings (e.g., bromo or methoxy groups). SAR data for analogs show that 4-(methylsulfonyl)benzamide enhances enzyme binding affinity by 3-fold compared to unsubstituted derivatives . Computational docking (AutoDock Vina) and QSAR models can predict bioactivity trends .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer : Studies on related thiazole-benzamides reveal inhibition of aminoacyl-tRNA synthetases (AARSs) in mycobacteria, disrupting protein biosynthesis . For anticancer activity, ROS induction and mitochondrial membrane depolarization are observed in leukemia cells . Use surface plasmon resonance (SPR) or ITC to quantify target binding kinetics .
Q. How can analytical method limitations (e.g., HPLC sensitivity) be addressed for trace impurity detection?
- Methodological Answer : Employ UHPLC-MS/MS with a C18 column (1.7 µm particles) for sub-ppm impurity detection. For photodegradation studies, use accelerated stability testing (ICH guidelines) under UV light and analyze degradants via LC-QTOF .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Re-evaluate experimental variables:
- Cell line heterogeneity : Test across multiple lines (e.g., HepG2 vs. HeLa) .
- Assay conditions : Standardize ATP levels in kinase assays .
- Compound stability : Verify integrity via NMR post-assay to rule out degradation .
Q. What strategies improve in vitro-to-in vivo translation of antitumor effects?
- Methodological Answer : Optimize pharmacokinetics using prodrug approaches (e.g., morpholino-sulfonyl groups enhance solubility by 5× ). Validate efficacy in PDX models and monitor plasma protein binding (equilibrium dialysis) to adjust dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
